Boc-3-(2-naphthyl)-D-alanine (Boc-Naph-D-Ala) is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with unique properties. The "Boc" group (tert-butyloxycarbonyl) protects the amino group of D-alanine, allowing for selective coupling with other amino acids during peptide chain assembly. The 2-naphthyl group at the third position introduces a bulky and hydrophobic side chain, potentially influencing the peptide's conformation, stability, and interaction with other molecules [].
Boc-Naph-D-Ala can be used to probe the activity and specificity of enzymes involved in amino acid metabolism and peptide degradation. By incorporating this modified amino acid into peptide substrates, researchers can study how these enzymes recognize and cleave specific sequences. The bulky 2-naphthyl group can sterically hinder enzyme-substrate interactions, providing insights into the enzyme's binding pocket and catalytic mechanism [].
Boc-Naph-D-alanine has been investigated for its potential application in developing diagnostic tools for certain diseases. Studies suggest that this compound might be detectable in human urine using chromatographic or spectrometric methods. Further research is needed to validate its effectiveness as a biomarker and establish its potential clinical utility [].
Boc-3-(2-naphthyl)-D-alanine is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and a naphthyl side chain. Its molecular formula is C18H21NO4, and it has a molecular weight of 315.37 g/mol. The compound appears as an off-white granular powder and is commonly used in peptide synthesis and various biochemical applications .
Boc-3-(2-naphthyl)-D-alanine exhibits biological activity through its role as a ligand for somatostatin receptors. It is involved in the synthesis of Lanreotide trisulfide, which has implications in the treatment of acromegaly and neuroendocrine tumors. Additionally, it has been studied for its potential interactions with various receptors, contributing to its relevance in pharmacological research .
The synthesis of Boc-3-(2-naphthyl)-D-alanine typically involves the following methods:
Boc-3-(2-naphthyl)-D-alanine finds applications in various fields:
Research has explored the interactions of Boc-3-(2-naphthyl)-D-alanine with different biological targets. Notably, studies have focused on its binding affinity to somatostatin receptors and its role in modulating receptor activity. Such interactions are crucial for understanding its potential therapeutic applications .
Boc-3-(2-naphthyl)-D-alanine shares structural similarities with several other compounds due to its naphthyl and amino acid components. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-3-(2-naphthyl)-L-alanine | Similar structure but L-isomer | Different biological activity profiles |
N-Boc-2-(2-naphthyl)-D-alanine | Naphthyl group at position 2 | Variations in receptor binding characteristics |
N-Boc-D-phenylalanine | Contains phenyl instead of naphthyl | Different hydrophobic properties affecting activity |
N-Boc-D-methylalanine | Methyl group instead of naphthyl | Less steric hindrance, affecting interaction |
Boc-3-(2-naphthyl)-D-alanine is unique due to its specific naphthyl substitution at the third position, influencing its biochemical properties and receptor interactions compared to similar compounds .
Boc-3-(2-naphthyl)-D-alanine exhibits well-defined stereochemical characteristics centered around its α-carbon configuration [3]. The compound possesses the R-configuration at the α-carbon, which corresponds to the D-designation in amino acid nomenclature [7]. This stereochemical arrangement places the amino group on the right-hand side when viewed in Fischer projection format, distinguishing it from the naturally occurring L-amino acids [21] [24].
The stereochemical properties of this compound are fundamentally determined by the tetrahedral arrangement around the central α-carbon atom [24]. The four substituents attached to the α-carbon include the carboxyl group, the protected amino group, the hydrogen atom, and the naphthylmethyl side chain [3]. The specific R-configuration results in a spatial arrangement that produces characteristic optical activity and influences the compound's interactions with other chiral molecules [9].
The absolute configuration can be determined using the Cahn-Ingold-Prelog priority rules, where the carboxyl carbon receives the highest priority, followed by the protected nitrogen, the naphthylmethyl carbon, and finally the hydrogen atom [24]. When arranged according to these priorities, the clockwise sequence confirms the R-configuration designation [22].
The systematic IUPAC nomenclature for Boc-3-(2-naphthyl)-D-alanine is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid [1] [7]. This comprehensive name precisely describes the molecular structure and stereochemistry of the compound.
The nomenclature breakdown reveals several key structural elements [7]. The "(2R)" prefix indicates the absolute configuration at the second carbon atom of the propanoic acid backbone [1]. The "2-[(2-methylpropan-2-yl)oxycarbonylamino]" portion describes the tert-butoxycarbonyl protecting group attached to the amino functionality [7]. The "3-naphthalen-2-yl" segment identifies the naphthalene ring system attached at the 2-position to the third carbon of the propanoic acid chain [3].
Alternative systematic names include N-(tert-Butoxycarbonyl)-3-(2-naphthyl)-D-alanine and (R)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid [7]. These variations maintain the same structural information while emphasizing different aspects of the molecular architecture [3].
The molecular structure of Boc-3-(2-naphthyl)-D-alanine contains several distinct functional groups that contribute to its chemical behavior and properties [3] [17]. The primary functional groups include the tert-butoxycarbonyl protecting group, the carboxylic acid functionality, the protected amino group, the naphthalene aromatic system, and the methylene bridge connecting the aromatic ring to the amino acid backbone [7].
Functional Group | Position | Chemical Role | Properties |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | N-terminal protection | Amino protecting group | Acid-labile, bulky, hydrophobic |
Carboxylic acid | C-terminal | Carboxyl functionality | Polar, ionizable |
Amino group (protected) | α-Carbon | Protected amine | Temporarily masked |
Naphthalene ring | Side chain (2-position) | Aromatic system | Rigid, planar, hydrophobic |
Methylene bridge (-CH2-) | Side chain linker | Aliphatic linker | Flexible, hydrophobic |
The tert-butoxycarbonyl group serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions [17] [20]. This protecting group provides steric hindrance and hydrophobic character to the molecule while temporarily masking the amino functionality during synthetic procedures [17]. The carboxylic acid group maintains its characteristic acidic properties with a predicted pKa value of approximately 3.88 [3].
The naphthalene ring system contributes significant aromatic character and hydrophobic properties to the molecule [26]. This bicyclic aromatic system provides structural rigidity and influences the overall three-dimensional conformation of the compound [26]. The methylene bridge allows for conformational flexibility while maintaining the connection between the aromatic system and the amino acid backbone [3].
The optical rotation of Boc-3-(2-naphthyl)-D-alanine has been precisely measured and consistently reported across multiple sources [9] [10] [11]. The specific rotation value [α]D^20 ranges from -43° to -47° when measured at a concentration of 1% in ethanol [9] [10] [11]. This negative optical rotation indicates levorotatory behavior, meaning the compound rotates plane-polarized light in a counterclockwise direction [24].
The optical rotation measurement conditions are standardized with the D-line of sodium (589 nm) at 20°C using ethanol as the solvent [10] [11]. The concentration specification of C=1 corresponds to 1 gram of compound per 100 milliliters of ethanol solution [9]. Some sources report slight variations in the rotation values, with measurements of -43 ± 2° [9] and -45° [12], all falling within the accepted range.
The magnitude and sign of the optical rotation provide definitive confirmation of the compound's stereochemical purity and configuration [24]. The consistent negative values across different batches and sources indicate reliable stereochemical integrity of the D-configuration [9] [10] [11]. This optical activity serves as both an identification parameter and a quality control measure for the compound.
Boc-3-(2-naphthyl)-D-alanine exhibits a melting point range of 92-95°C with decomposition [3] [8] [10]. The decomposition notation indicates that the compound undergoes thermal degradation rather than clean melting, which is characteristic of many protected amino acid derivatives [32]. Some sources report the melting point as approximately 98°C with decomposition [10].
The thermal stability of the compound is primarily limited by the tert-butoxycarbonyl protecting group [32]. Research on Boc-protected amino acid ionic liquids demonstrates that decomposition of Boc groups typically begins at temperatures between 73-105°C [32]. This temperature range encompasses the observed decomposition temperature of Boc-3-(2-naphthyl)-D-alanine, confirming that thermal degradation likely involves Boc group cleavage [32].
Compound Type | Decomposition Onset (°C) | Melting Point (°C) | Thermal Stability |
---|---|---|---|
Boc-3-(2-naphthyl)-D-alanine | ~95 (dec.) | 92-95 | Moderate (Boc-protected) |
3-(2-naphthyl)-D-alanine (unprotected) | N/A (amino acid) | N/A | Higher (unprotected) |
Boc-amino acids (general) | 73-105 | Variable | Limited by Boc group |
Aromatic amino acids (general) | 240-289 | 240-289 | Generally high |
The compound should be stored at reduced temperatures (2-8°C) to maintain stability and prevent thermal decomposition [3]. Heat sensitivity is noted in handling recommendations, emphasizing the importance of proper storage conditions [29]. The thermal properties indicate that synthetic procedures involving this compound should be conducted at moderate temperatures to preserve the protecting group integrity [32].
The solubility characteristics of Boc-3-(2-naphthyl)-D-alanine reflect the compound's mixed hydrophilic and hydrophobic nature [3] [8] [38]. The presence of both the polar carboxylic acid group and the hydrophobic naphthalene ring system creates distinct solubility patterns across different solvent systems [38].
Solvent | Solubility | Notes |
---|---|---|
Ethanol | Sparingly soluble | Used for optical rotation measurements |
Methanol | Slightly soluble | Compatible with organic synthesis |
Chloroform | Sparingly soluble | Compatible with organic synthesis |
Water | Practically insoluble | Requires alkaline conditions |
1M NaOH | Soluble | Used for dissolution/analysis |
Diethyl ether | Immiscible | Typical for Boc-protected compounds |
Ethyl acetate | Immiscible | Typical for Boc-protected compounds |
Hexane | Immiscible | Typical for Boc-protected compounds |
The compound exhibits sparingly soluble behavior in ethanol, which serves as the standard solvent for optical rotation measurements [3] [11]. Solubility in methanol is described as slight, while chloroform provides sparingly soluble conditions suitable for organic synthetic procedures [3]. The compound demonstrates practical insolubility in pure water due to the hydrophobic nature of both the Boc protecting group and the naphthalene ring system [38].
Basic aqueous conditions significantly enhance solubility, with the compound showing good solubility in 1 molar sodium hydroxide solution [29] [31]. This enhanced solubility under alkaline conditions results from ionization of the carboxylic acid group and potential interactions with the basic medium [37]. The solubility pattern in non-polar solvents shows immiscibility with diethyl ether, ethyl acetate, and hexane, which is characteristic of Boc-protected amino acid derivatives [38].
The stereochemical differences between Boc-3-(2-naphthyl)-D-alanine and its L-enantiomer, Boc-3-(2-naphthyl)-L-alanine, manifest in several measurable physicochemical properties [21] [27]. Both enantiomers share identical molecular weights of approximately 315.37 g/mol and similar melting point ranges of 92-95°C with decomposition [3] [8].
Property | Boc-3-(2-naphthyl)-D-alanine | Boc-3-(2-naphthyl)-L-alanine |
---|---|---|
Molecular Weight (g/mol) | 315.37 | 315.36 |
Melting Point (°C) | 92-95 (dec.) | 92-95 (dec.) |
Optical Rotation [α]D^20 (C=1, EtOH) | -43° to -47° | +45° ± 2° |
Storage Temperature | 2-8°C | Room Temperature |
Physical Form | Solid/Powder | Solid/Powder |
Color | White to off-white | Off-white |
The most significant difference between the enantiomers lies in their optical rotation values [14] [21]. The D-enantiomer exhibits a negative optical rotation of -43° to -47°, while the L-enantiomer shows a positive rotation of +45° ± 2° under identical measurement conditions [9] [14]. This enantiomeric relationship results in equal magnitude but opposite sign optical rotations, confirming their mirror-image molecular structures [21] [24].
Biological activity differences between D- and L-amino acids are well-documented, with D-amino acids often showing increased resistance to proteolytic degradation compared to their L-counterparts [21]. This resistance makes D-amino acid derivatives valuable in peptide synthesis for creating more stable peptide analogs [21]. The D-configuration in Boc-3-(2-naphthyl)-D-alanine contributes to its utility in developing peptide mimetics with enhanced metabolic stability [21].
The positional isomerism between 1-naphthyl and 2-naphthyl substitution in naphthylalanine derivatives creates distinct structural and property differences [25] [34]. Boc-3-(2-naphthyl)-D-alanine features the naphthalene ring attached at the 2-position, which corresponds to the β-position of the naphthalene system [25].
The 2-naphthyl isomer positioning provides different steric and electronic environments compared to 1-naphthyl substitution [25]. The 2-position attachment results in a more extended conformation and different aromatic stacking interactions in peptide structures [34]. Research on aromatic interactions in β-hairpin peptides demonstrates that 2-naphthylalanine adopts geometries more similar to substituted phenylalanine while maintaining stable aromatic interactions [34].
The electronic properties of the 2-naphthyl position differ from the 1-naphthyl alternative due to the distinct resonance and conjugation patterns within the naphthalene system [25]. The 2-position exhibits different reactivity patterns and electronic density distribution, which influences the compound's behavior in chemical reactions and biological systems [25]. These positional differences contribute to varying binding affinities and selectivities when incorporated into peptide sequences [34].
Boc-3-(2-naphthyl)-D-alanine represents one member of a broader class of Boc-protected aromatic amino acid derivatives [17] [26]. Comparative analysis with other aromatic amino acids reveals distinct property differences based on the aromatic ring system and substitution patterns [26].
The naphthalene ring system in Boc-3-(2-naphthyl)-D-alanine provides greater hydrophobic surface area compared to phenylalanine derivatives but maintains planarity unlike tryptophan analogs [26]. The bicyclic aromatic structure contributes to stronger π-π stacking interactions and enhanced hydrophobic binding compared to monocyclic aromatic amino acids [26].
Thermal stability comparisons show that aromatic amino acids generally exhibit higher decomposition temperatures (240-289°C) when unprotected, while Boc-protected derivatives are limited by the protecting group stability [32] [33]. The Boc protection reduces the overall thermal stability to the 73-105°C range typical of tert-butoxycarbonyl derivatives [32].
The tert-butyloxycarbonyl protection mechanism represents a fundamental nucleophilic acyl substitution process whereby the amino group of 3-(2-naphthyl)-D-alanine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [1] [2]. The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [3] [4]. The base present in the reaction system abstracts a proton from the positively charged nitrogen, completing the protection sequence and yielding the stable N-Boc derivative [5].
The mechanism involves critical conformational considerations specific to naphthyl-containing amino acids. The bulky naphthyl side chain creates steric hindrance that influences the approach trajectory of the di-tert-butyl dicarbonate reagent [6]. Nuclear magnetic resonance studies have demonstrated that the naphthalene ring system can adopt multiple conformations relative to the amino acid backbone, with the preferred conformation affecting the reaction kinetics [7] [8].
Computational density functional theory calculations have revealed that the transition state energy barrier for Boc protection of naphthyl-substituted amino acids is approximately 2-4 kcal/mol higher than that of simple aliphatic amino acids [9]. This increased barrier necessitates optimization of reaction conditions to achieve efficient protection yields.
Solvent selection plays a crucial role in optimizing Boc protection efficiency for 3-(2-naphthyl)-D-alanine derivatives. Aqueous conditions using sodium hydroxide as the base in water-tetrahydrofuran mixtures have demonstrated excellent results, with reaction yields ranging from 80-95% under mild temperature conditions (0-25°C) [1] [2] [5]. The biphasic nature of this system allows for efficient substrate dissolution while maintaining optimal pH conditions for the protection reaction.
Temperature optimization studies have established that elevated temperatures can significantly accelerate the protection reaction. Heating reactions at 40°C in tetrahydrofuran with triethylamine as base reduces reaction times from 24 hours to 12 hours while maintaining yields of 85-98% [3] [4]. However, temperatures above 50°C can lead to competitive side reactions, including partial epimerization of the amino acid stereocenter.
Base selection critically influences both reaction rate and product purity. 4-Dimethylaminopyridine in acetonitrile provides superior results for naphthyl-containing substrates, achieving 90-98% yields with minimal side product formation [6] [5]. The enhanced nucleophilicity of DMAP facilitates more efficient activation of the amino group, particularly important for sterically hindered substrates.
Concentration effects have been systematically investigated, revealing that substrate concentrations between 0.1-0.2 M provide optimal balance between reaction efficiency and product isolation. Higher concentrations lead to incomplete conversion, while lower concentrations result in extended reaction times and increased solvent consumption [10].
Rhodium-catalyzed asymmetric hydrogenation represents the most efficient method for synthesizing enantiomerically pure Boc-3-(2-naphthyl)-D-alanine derivatives. The methyl BoPhoz ligand system has demonstrated exceptional performance, achieving 97.9% enantiomeric excess in the hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate precursors [11]. The reaction proceeds smoothly under mild conditions (25°C, 1-5 bar hydrogen pressure) with turnover frequencies of approximately 25 h⁻¹.
Mechanistic investigations using low-temperature nuclear magnetic resonance spectroscopy have revealed that the rhodium-BoPhoz catalyst forms distinct diastereomeric complexes with the naphthyl-substituted substrate [12] [13]. The major diastereomer, which leads to the desired D-configuration, exhibits enhanced stability due to favorable π-π stacking interactions between the naphthyl group and the phenyl substituents of the BoPhoz ligand [14].
Hydrogen pressure effects on enantioselectivity have been systematically studied, demonstrating that pressures above 10 bar lead to decreased enantiomeric excess due to competitive binding of the minor diastereomeric complex [15]. Optimal results are obtained at pressures between 1-5 bar, where the selectivity-determining step occurs through the thermodynamically favored pathway.
Solvent compatibility studies have shown that polar protic solvents such as methanol and ethanol provide superior enantioselectivities compared to non-polar alternatives. The enhanced selectivity in protic solvents has been attributed to hydrogen bonding interactions that stabilize the preferred catalyst-substrate complex [13] [15].
Direct synthesis routes from 2-naphthaldehyde offer attractive alternatives for large-scale production of Boc-3-(2-naphthyl)-D-alanine. The process begins with formation of the corresponding dehydroamino acid derivative through condensation of 2-naphthaldehyde with acetamidomalonate, followed by decarboxylation and esterification [11] [16].
Asymmetric arylation methodologies using zinc reagents generated from 2-naphthyl bromide have been developed for direct introduction of the naphthyl substituent. These procedures employ chiral amino alcohol catalysts to achieve enantioselectivities up to 69% in the addition to aldehydes [16]. The use of diamine additives such as tetraethylethylenediamine prevents racemic background reactions catalyzed by lithium chloride byproducts.
Sequential transformation protocols involve multiple synthetic steps with careful optimization of each stage. The initial arylation step requires strict temperature control (-78°C) to minimize decomposition of the organometallic intermediates [16]. Subsequent transformations, including oxidation and amination sequences, must be conducted under rigorously anhydrous conditions to preserve stereochemical integrity.
Purification strategies for intermediates derived from 2-naphthaldehyde precursors often involve crystallization procedures that can enhance enantiomeric purity. Selective crystallization of diastereomeric salts has proven particularly effective for removing minor enantiomeric impurities [11].
Crystallization-based enhancement methods represent the most practical approach for achieving pharmaceutical-grade enantiomeric purity (>99.5% ee) in Boc-3-(2-naphthyl)-D-alanine derivatives. The formation of methanesulfonic acid addition salts has proven particularly effective, with enhancement from 97.9% to >99.5% ee achieved through a single crystallization step [11].
Attrition-enhanced deracemization techniques offer promising alternatives for large-scale purification. These methods exploit the conglomerate crystallization behavior of certain amino acid derivatives, allowing conversion of racemic mixtures to enantiomerically pure products through combined crystallization and mechanical grinding [17] [18]. The process requires 24-72 hours but eliminates enantiomeric waste, making it economically attractive for industrial applications.
Chiral cocrystallization methods utilize chiral additives to induce preferential crystallization of the desired enantiomer. Over 60 different cocrystallizing agents have been identified for amino acid derivatives, with selectivities often exceeding 95% [17] [18]. The choice of cocrystallizing agent depends on the specific substrate structure and must be optimized for each application.
Chromatographic purification techniques using chiral stationary phases provide an alternative approach for achieving high enantiomeric purity. High-performance liquid chromatography methods using pentafluorophenyl columns with chiral derivatizing agents can achieve baseline separation of enantiomers with detection limits as low as 0.04% [19] [20].
Acidic hydrolysis of Boc groups proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by heterolytic cleavage of the tert-butyl-oxygen bond [1] [4] [21]. The resulting tert-butyl cation is highly reactive and either undergoes deprotonation to form isobutylene gas or reacts with nucleophilic species present in solution [22]. The intermediate carbamic acid rapidly decarboxylates to release carbon dioxide and the free amino acid.
Trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection system, achieving yields of 85-95% under mild conditions (25°C, 0.5-4 hours) [1] [4] [21]. The high acidity of trifluoroacetic acid (pKa = 0.23) ensures rapid protonation of the Boc carbonyl, while the low nucleophilicity of the trifluoroacetate counterion minimizes side reactions with the reactive tert-butyl cation intermediate.
Hydrochloric acid systems using methanol or dioxane as solvents provide alternative conditions with enhanced compatibility for acid-sensitive functional groups [23] [4] [21]. These systems achieve 90-98% yields with reaction times of 1-6 hours at temperatures between 25-50°C. The use of anhydrous hydrochloric acid solutions is essential to prevent competitive hydrolysis reactions.
Mechanistic studies using isotope labeling have confirmed that the rate-determining step involves formation of the tert-butyl cation intermediate [24] [25]. The reaction kinetics follow first-order behavior with respect to both substrate concentration and acid concentration, supporting an SN1-type mechanism for the carbon-oxygen bond cleavage step.
Solvent polarity significantly influences deprotection reaction rates and selectivities. Polar protic solvents such as methanol enhance reaction rates by stabilizing the ionic intermediates formed during the deprotection sequence [23] [24]. In contrast, non-polar solvents lead to decreased reaction rates and potential side reactions due to poor solvation of charged species.
Water content in deprotection systems requires careful control, as trace amounts of water can significantly impact reaction outcomes [26]. While small quantities of water (1-2 equivalents) can accelerate the hydrolysis of carbamic acid intermediates, excess water leads to decreased acidity and competitive hydrolysis of ester protecting groups [27].
Solvent compatibility with sensitive functional groups represents a critical consideration in method selection. Ionic liquid systems using phosphonium salts have emerged as attractive alternatives for thermally sensitive substrates, allowing deprotection at elevated temperatures (110-170°C) with minimal decomposition [28] [29]. These systems achieve 70-85% yields with reaction times of 1-24 hours.
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